molecular formula C6H3ClN4NaO2 B1446175 Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 1630906-50-1

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No.: B1446175
CAS No.: 1630906-50-1
M. Wt: 221.56 g/mol
InChI Key: AIJZDMNFLXKZHE-UHFFFAOYSA-N
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Description

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and a carboxylate group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with sodium hydroxide to introduce the carboxylate group. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex heterocyclic compounds .

Properties

CAS No.

1630906-50-1

Molecular Formula

C6H3ClN4NaO2

Molecular Weight

221.56 g/mol

IUPAC Name

sodium;6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

InChI

InChI=1S/C6H3ClN4O2.Na/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3;/h1-2H,(H,12,13);

InChI Key

AIJZDMNFLXKZHE-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=C2C(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(=O)O)Cl.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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